molecular formula C24H38N2OS B5106322 N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-3-methylsulfanylpropanamide

N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-3-methylsulfanylpropanamide

Cat. No.: B5106322
M. Wt: 402.6 g/mol
InChI Key: BUKDXDXOPXICFE-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-3-methylsulfanylpropanamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a piperidine ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The cyclopentyl group is then attached to the nitrogen atom of the piperidine ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of efficient purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-3-methylsulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify the piperidine ring.

    Substitution: Various substituents can be introduced at different positions on the molecule, particularly on the piperidine ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could yield a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies of receptor binding and signal transduction due to its structural similarity to certain neurotransmitters.

    Industry: The compound could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-3-methylsulfanylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the target molecules.

Comparison with Similar Compounds

N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-3-methylsulfanylpropanamide can be compared to other similar compounds, such as:

    Fentanyl analogues: These compounds share structural similarities and are used in pain management and anesthesia.

    Piperidine derivatives: Compounds with a piperidine ring are common in medicinal chemistry and have various pharmacological activities.

    Cyclopentyl derivatives: These compounds are used in the synthesis of various pharmaceuticals and have unique chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-3-methylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2OS/c1-20-7-3-4-8-22(20)13-17-25-15-11-21(12-16-25)19-26(23-9-5-6-10-23)24(27)14-18-28-2/h3-4,7-8,21,23H,5-6,9-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKDXDXOPXICFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN2CCC(CC2)CN(C3CCCC3)C(=O)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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